molecular formula C19H25N5O3 B2602562 8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674330-66-6

8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2602562
CAS No.: 674330-66-6
M. Wt: 371.441
InChI Key: VPGRPZFSQHSVAZ-UHFFFAOYSA-N
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Description

8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Substitution Reactions: The introduction of the 4-methoxyphenylmethyl group is achieved through nucleophilic substitution reactions. This step often requires the use of reagents such as sodium hydride or potassium carbonate to facilitate the substitution.

    Alkylation: The pentyl group is introduced through alkylation reactions using alkyl halides in the presence of a base such as sodium hydride.

    Final Cyclization: The final step involves cyclization to form the tetrahydro-1H-purine-2,6-dione structure. This step may require the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine core.

    Cyclization: Cyclization reactions can further modify the structure to form different cyclic derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure with a nonyl group instead of a pentyl group.

    8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure with an ethyl group instead of a pentyl group.

Uniqueness

The uniqueness of 8-{[(4-methoxyphenyl)methyl]amino}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-[(4-methoxyphenyl)methylamino]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-5-6-11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-12-13-7-9-14(27-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRPZFSQHSVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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